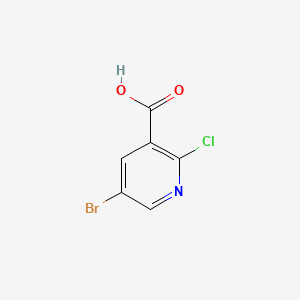
3-Amino-2-bromo-5-cloropiridina
Descripción general
Descripción
3-Amino-2-bromo-5-chloropyridine is a halogenated pyridine derivative, which is a compound of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 3-amino-2-bromo-5-chloropyridine, they do provide insights into the chemistry of related halogenated pyridines and their reactivity, which can be extrapolated to understand the properties and potential reactions of 3-amino-2-bromo-5-chloropyridine.
Synthesis Analysis
The synthesis of halogenated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-amino-4-chloropyridine was achieved through a modification of existing literature procedures, indicating that the synthesis of halogenated pyridines can be optimized for better yields and practicality on a large scale . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved multiple steps starting from 2,3-dichloropyridine, showcasing the intricacies involved in halogenated pyridine chemistry .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is often characterized using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied using X-ray crystallography, which revealed the formation of a specific aminopyrimidine as the main product . This suggests that similar analytical techniques could be used to determine the molecular structure of 3-amino-2-bromo-5-chloropyridine.
Chemical Reactions Analysis
Halogenated pyridines can undergo various chemical reactions, including displacement reactions, cycloadditions, and interactions with amines. The reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines in boiling ethanol afforded substituted aminopyrimidines . Additionally, the presence of a bromine atom on the double bond in certain pyridine derivatives allows for aziridination or bromine displacement with an amine . These reactions highlight the reactivity of halogen atoms in such compounds, which is relevant for understanding the chemical behavior of 3-amino-2-bromo-5-chloropyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be influenced by their molecular structure. For instance, the crystal structure of a cocrystal involving 2-amino-5-chloropyridine was stabilized by various hydrogen bonding interactions, which can affect the compound's solubility and stability . The magnetic properties of halogenated pyridinium compounds were also studied, showing antiferromagnetic interactions that correlate with structural parameters . These findings suggest that the physical and chemical properties of 3-amino-2-bromo-5-chloropyridine would also be influenced by its halogen substituents and molecular geometry.
Aplicaciones Científicas De Investigación
Investigación farmacéutica
3-Amino-2-bromo-5-cloropiridina se puede utilizar como intermedio en la síntesis de varios compuestos farmacéuticos . La presencia de átomos de bromo y cloro lo convierte en un bloque de construcción versátil en la síntesis orgánica.
Agroquímicos
Similar a su uso en productos farmacéuticos, este compuesto también puede servir como intermedio en la síntesis de agroquímicos . El anillo de piridina es un motivo común en muchos pesticidas y herbicidas.
Fabricación de tintes
Los derivados de piridina se utilizan a menudo en la fabricación de tintes . Los sustituyentes específicos en el anillo de piridina pueden influir en el color y otras propiedades del tinte resultante.
Ciencia de materiales
Las formas de alta pureza, submicrométricas y nanopolvo de this compound se pueden considerar para aplicaciones de ciencia de materiales . Estos podrían incluir el desarrollo de nuevos materiales con propiedades ópticas o electrónicas únicas.
Polímeros impresos molecularmente
Existe la posibilidad de que this compound se utilice en la creación de polímeros impresos molecularmente . Estos son materiales que han sido diseñados para tener sitios de unión específicos para ciertas moléculas, lo que permite la eliminación o detección selectiva de estas moléculas diana.
Investigación química
Dada su estructura única, this compound se puede utilizar en investigación química para sintetizar nuevos compuestos y explorar sus propiedades . Esto podría conducir al descubrimiento de nuevas reacciones o al desarrollo de nuevas metodologías sintéticas.
Safety and Hazards
3-Amino-2-bromo-5-chloropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Relevant Papers Unfortunately, I was unable to find specific papers related to 3-Amino-2-bromo-5-chloropyridine .
Mecanismo De Acción
Target of Action
It is known that this compound can potentially interact with various biological materials or organic compounds for life science related research .
Mode of Action
Similar compounds have been used in the synthesis of various biochemical reagents . The compound’s interaction with its targets and any resulting changes would depend on the specific biological or chemical context.
Biochemical Pathways
It is known that this compound can be used as a biochemical reagent in life science related research , suggesting that it may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of various biochemical reagents , suggesting that this compound may have a variety of potential effects depending on the specific biological or chemical context.
Action Environment
The action, efficacy, and stability of 3-Amino-2-bromo-5-chloropyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry and well-ventilated place under an inert atmosphere . Additionally, it is advised to avoid dust formation and ensure adequate ventilation when handling the compound .
Propiedades
IUPAC Name |
2-bromo-5-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXQBMBDRLSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377813 | |
| Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90902-83-3 | |
| Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-bromo-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)


![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)



